molecular formula C24H27FN4O3 B2636894 4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine CAS No. 1189431-92-2

4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine

Cat. No.: B2636894
CAS No.: 1189431-92-2
M. Wt: 438.503
InChI Key: ICINICNCFBTYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger and biochemically significant compounds .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring, containing two double bonds and one nitrogen atom . The presence of nitrogen in the ring makes pyrrole a heterocycle, and the conjugated double bonds make it aromatic .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrrole derivative would depend on its specific structure. For example, 4-(1H-Pyrrol-1-yl)benzoic acid, a compound that contains a pyrrole ring, has a molecular weight of 187.19 and a melting point of 286-289 °C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Morpholinium derivatives have been synthesized and analyzed to understand their structural and chemical properties. For instance, morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates were obtained through the interaction of enamines with cyanothioacetamide, leading to the synthesis of thioethers and pyridine-2(1H)-thiones. The structural analysis of these compounds, such as 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine, was performed using X-ray crystallographic analysis (Dyachenko & Chernega, 2006).

Heterocyclic Compound Formation

Various studies have been conducted on the formation and properties of heterocyclic compounds involving morpholine and related chemical structures. For example, the ring-opening reaction of specific dioxane derivatives with cyclic secondary amines, including morpholine, was studied to understand the formation of different cyclic compounds and their subsequent treatment with hydrobromic acid to produce stable hydrobromides (Šafár̆ et al., 2000).

Material Science and Optoelectronics

In the field of materials science and optoelectronics, certain morpholine derivatives have been shown to form crystals with greenish metallic luster, demonstrating unique optical properties. For instance, 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles formed greenish metal-lustrous organic crystals, and their optical features were analyzed using UV–vis–NIR diffuse reflection–absorption spectra. The crystal structure of these compounds was studied, providing insights into their potential applications in optoelectronic devices (Ogura et al., 2006).

Pharmacophore Development and Biological Activity

Research has also been focused on the development of pharmacophores and the study of biological activity related to morpholine-based structures. Morpholine derivatives have been identified as privileged pharmacophores for the inhibition of specific kinases. The discovery of a potent non-nitrogen containing morpholine isostere and its application in a selective dual inhibitor of mTORC1 and mTORC2 highlights the significance of morpholine structures in medicinal chemistry (Hobbs et al., 2019).

Mechanism of Action

The mechanism of action of pyrrole-based compounds can vary widely depending on their structure and the biological system they interact with . For example, some pyrrole-containing drugs are known to inhibit various proteins, such as the membrane enzyme cyclooxygenase .

Safety and Hazards

The safety and hazards of a specific pyrrole derivative would depend on its specific structure and properties. In general, care should be taken when handling organic compounds, as they can be harmful or irritating to the skin and eyes .

Future Directions

Pyrrole and its derivatives have been the subject of much research due to their wide range of biological activities. Future research may focus on developing new pyrrole-based compounds with improved therapeutic properties . For example, a cinnamic-pyrrole hybrid was synthesized and showed improved biological activities compared to its pyrrole precursor .

Properties

IUPAC Name

ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-2-32-24(31)17-7-11-29(12-8-17)23(30)16-5-9-28(10-6-16)22-18(14-26)15-27-21-4-3-19(25)13-20(21)22/h3-4,13,15-17H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINICNCFBTYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.